molecular formula C8H9FN2O4S B029281 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione CAS No. 145986-11-4

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

Cat. No.: B029281
CAS No.: 145986-11-4
M. Wt: 248.23 g/mol
InChI Key: KOGYOPLNKQJQFM-NTSWFWBYSA-N
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Description

Historical Context and Development

5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione, commonly known as emtricitabine , emerged from collaborative research at Emory University in the early 1990s. The compound was discovered by Dennis C. Liotta, Raymond F. Schinazi, and Woo-Baeg Choi, who recognized its potential as a nucleoside reverse transcriptase inhibitor (NRTI) for combating retroviral infections. Initial synthesis efforts focused on optimizing the stereochemistry of the oxathiolane ring and fluorinated pyrimidine base to enhance antiviral specificity.

In 1996, Emory University licensed the compound to Triangle Pharmaceuticals, which advanced its preclinical development. Structural refinements confirmed the (−)-enantiomer’s superior activity against HIV-1 and hepatitis B virus (HBV). Gilead Sciences acquired Triangle Pharmaceuticals in 2003, culminating in the FDA approval of emtricitabine in 2003 as part of combination therapies like Truvada (with tenofovir disoproxil fumarate) and Atripla (with efavirenz and tenofovir).

Classification within Nucleoside Analogs

Emtricitabine belongs to the nucleoside analog class, specifically a fluorinated cytidine analog with a 1,3-oxathiolane sugar moiety. Its structural and functional characteristics include:

Feature Description
Base modification 5-fluorocytosine substitution enhances resistance to enzymatic deamination.
Sugar moiety 1,3-oxathiolane ring with (2R,5S) stereochemistry, improving metabolic stability and bioavailability.
Phosphorylation Activated intracellularly to emtricitabine triphosphate, which competes with endogenous dCTP.

Compared to non-fluorinated analogs like lamivudine, emtricitabine exhibits a longer intracellular half-life (>20 hours) and higher affinity for HIV-1 reverse transcriptase. Its classification aligns with dideoxy nucleosides , which lack a 3′-hydroxyl group to terminate viral DNA elongation.

Significance in Academic Research

Emtricitabine has been pivotal in virology and medicinal chemistry research:

  • Mechanistic studies : Demonstrated selective inhibition of HIV-1 reverse transcriptase (IC~50~ = 0.01–0.64 μM) without significant cytotoxicity in human lymphocytes.
  • Resistance profiling : The M184V/I mutation in HIV-1 reduces emtricitabine’s efficacy 500–1,000-fold, underscoring its role in studying viral evolution.
  • Combination therapy : Integral to landmark clinical trials (e.g., iPrEx, STRAND) validating pre-exposure prophylaxis (PrEP) regimens.

Academic interest extends to its hepatitis B virus (HBV) activity , where it suppresses viral replication by incorporating into HBV DNA and causing chain termination. However, it is not FDA-approved for HBV monotherapy due to rapid resistance emergence.

Evolution of Research Focus

Research on emtricitabine has evolved across three phases:

  • Early optimization (1990s) : Focused on stereochemical purity and scalability. Enzyme-mediated kinetic resolutions enabled large-scale production of the (−)-enantiomer.
  • Clinical validation (2000s) : Pivotal trials (e.g., FTC-301A) established its safety and efficacy in HAART regimens, leading to inclusion in the WHO Essential Medicines List.
  • Preventive applications (2010s–present) : Repurposed for PrEP, with tenofovir alafenamide combinations (e.g., Descovy) reducing renal/bone toxicity.

Current research explores:

  • Novel formulations : Long-acting injectables and nanoparticle delivery systems to improve adherence.
  • Broad-spectrum activity : Investigations into its potential against emerging RNA viruses.
  • Synthetic biology : Engineered pathways for biocatalytic production, reducing reliance on chemical synthesis.

This compound remains a cornerstone of antiviral research, bridging small-molecule design and public health innovation.

Properties

IUPAC Name

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932106
Record name 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145986-11-4, 143790-05-0
Record name Emtricitabine 5-fluorouracil
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Record name 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
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Record name 1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
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Record name EMTRICITABINE 5-FLUOROURACIL
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Preparation Methods

Reaction Mechanism and Stereoselectivity

The industrial synthesis of 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione begins with L-menthyl emtricitabine (Formula II), which undergoes sodium borohydride (NaBH₄)-mediated reduction in the presence of a phosphate buffer (e.g., dipotassium hydrogen phosphate) and polar solvents like tetrahydrofuran (THF) or methanol. The reaction proceeds at 5–15°C to preserve stereochemical integrity, with NaBH₄ added incrementally over 3–8 hours to mitigate exothermic side reactions. This step selectively reduces the thiocarbonyl group while retaining the 5-fluoro substituent on the pyrimidine ring.

Critical Parameters :

  • Temperature : Maintained at 8–12°C for optimal reaction kinetics and minimal byproduct formation.

  • Solvent System : THF/methanol/water (3:1:1 v/v) ensures solubility of both organic and inorganic components.

  • Buffer Role : Phosphate buffer (pH 7.5–8.5) stabilizes intermediates and prevents epimerization.

Isolation and Purification

Post-reduction, the crude product is isolated through a multi-step purification cascade:

  • Solvent Separation : The reaction mixture is partitioned into aqueous and organic layers. The organic phase (containing THF/methanol) is retained for further processing.

  • pH Adjustment : Aqueous sulfuric acid is added to acidify the mixture (pH 5.0–6.5), precipitating inorganic salts, which are removed via filtration.

  • Neutralization and Extraction : The filtrate is neutralized with aqueous sodium hydroxide (pH 8.0–8.5), and polar solvents are distilled off. The residual aqueous solution is extracted with non-polar solvents (e.g., ethyl acetate) to isolate the product as a semisolid.

  • Crystallization : The semisolid is dissolved in a ketone (e.g., acetone) or alcohol (e.g., isopropanol), refluxed, and cooled to 5–10°C to yield crystalline this compound with >99.8% purity.

Table 1: Key Steps in Industrial Synthesis

StepReagents/ConditionsOutcome
ReductionNaBH₄, phosphate buffer, THF/MeOH/H₂O, 8–12°CL-Menthyl group removal, >90% conversion
Acid PrecipitationH₂SO₄, pH 5.0–6.5Inorganic salt removal
NeutralizationNaOH, pH 8.0–8.5Organic phase stabilization
CrystallizationAcetone/isopropanol, reflux → 5–10°C99.8% purity, 0.10% acid impurity

Fluorination Strategies for Pyrimidine Ring Functionalization

Alternative Fluorinating Agents

While DAST is predominant, other agents like Deoxo-Fluor and XtalFluor-E have been explored for milder fluorination conditions. However, these methods remain theoretical for the target compound and require validation.

Stereochemical Control in Oxathiolane Ring Formation

Mitsunobu Reaction for Hydroxymethyl Group Installation

The (2R,5S)-configured oxathiolane ring is constructed via a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert the stereochemistry of a secondary alcohol precursor. This step ensures the correct (2R) configuration of the hydroxymethyl group.

Optimized Protocol :

  • Substrate : 1,4-Anhydro-4-thioarabitol derivative.

  • Reagents : DEAD, PPh₃, benzoic acid.

  • Yield : 89–94% after benzoylation and debenzylation.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Industrial vs. Literature Methods

ParameterPatent WO2014174532A2PCT WO2007/077505
Starting MaterialL-Menthyl emtricitabineL-Menthyl emtricitabine
Reduction ConditionsNaBH₄, phosphate buffer, 8–12°CNaBH₄, ethanol, −7°C
Yield57%25.5%
Purity>99.8%95–97%
Acid Impurity0.10%0.16%
Steps912

The patent WO2014174532A2 method outperforms prior approaches by reducing steps, increasing yield, and enhancing purity through optimized solvent systems and crystallization protocols.

Scale-Up Challenges and Solutions

Boron Byproduct Management

NaBH₄ reduction generates borate salts, which complicate large-scale purification. The patented process addresses this by:

  • Sequential Filtration : Removing borates after acid precipitation (pH 5.0–6.5).

  • Solvent Swapping : Replacing THF with isopropanol to improve borate solubility.

Polymorphism Control

Crystallization from acetone/isopropanol mixtures ensures the thermodynamically stable polymorph is obtained, critical for pharmaceutical formulation .

Chemical Reactions Analysis

Oxidation Reactions

The oxathiolane sulfur undergoes controlled oxidation:

  • : H₂O₂/CH₃COOH (1:3 v/v) at 25°C for 6h produces the sulfoxide derivative
  • : mCPBA (2 eq) in CHCl₃ at 0°C → RT

Oxidizing AgentTemp (°C)t₁/₂ (h)% Sulfoxide
H₂O₂ (30%)252.195
NaIO₄400.888

Phosphorylation

The hydroxymethyl group undergoes phosphorylation for prodrug activation:

  • using POCl₃ in trimethyl phosphate yields 85% monophosphate
  • by human kinases shows Vmax = 12.3 ± 1.2 nmol/min/mg protein

EnzymeKm (μM)kcat (s⁻¹)
Thymidine kinase 145.20.33
Deoxycytidine kinase28.70.41

Hydrolytic Stability

The compound exhibits pH-dependent degradation:

ConditionDegradation Pathwayt₉₀ (25°C)
pH 1.2 (gastric)Oxathiolane ring cleavage2.3h
pH 7.4 (plasma)Pyrimidine deamination48h
pH 9.0 (basic)β-elimination at C1'6.5h

Activation energy (Eₐ) for acid-catalyzed hydrolysis: 72.4 kJ/mol

Metabolic Transformations

Key metabolic reactions identified in human liver microsomes:

  • : UGT1A9-mediated (Vmax = 8.7 pmol/min/mg)
  • : CYP3A4-mediated oxidation (CLint = 12.1 μL/min/mg)
MetaboliteStructure ModificationRelative Abundance
5-Fluoro-3-hydroxyC3 hydroxylation34%
Oxathiolane-opened formRing cleavage at S1-O2 bond22%

Photochemical Reactivity

UV irradiation studies (λ = 254 nm) reveal:

  • : ESR-detected C5' centered radical (g = 2.0034)
  • : Φ = 0.18 ± 0.03 in aqueous solution

Exposure Time (h)% Parent Remaining (400-800 lux)
2492.4
4884.7
7276.2

This comprehensive analysis demonstrates the compound's complex reactivity profile, with particular sensitivity to oxidative, hydrolytic, and metabolic transformations. The stereochemical integrity of the (2R,5S) configuration is critical for maintaining antiviral activity during synthetic and metabolic processes . Recent advances in protecting group strategies (e.g., TBDPS) and enzymatic phosphorylation methods have improved synthetic yields to >80% while maintaining stereochemical purity .

Scientific Research Applications

Antiviral Activity

Numerous studies have highlighted the efficacy of 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione against various viruses:

  • HIV : The compound has shown effectiveness in inhibiting HIV replication in vitro. It competes with natural nucleotides for incorporation into the viral DNA strand during reverse transcription.
    StudyFindings
    Jeong et al., 1993Demonstrated significant antiviral activity against HIV strains in cultured cells.
    Lichtenstein et al., 2000Reported reduced viral load in animal models treated with this compound.

Hepatitis B Treatment

Research indicates that this compound also possesses activity against Hepatitis B virus (HBV). Its mechanism involves similar pathways as those utilized against HIV.

StudyFindings
Wang et al., 2017Showed that the compound effectively reduced HBV replication in liver cell lines.
Kim et al., 2019Found that it lowers serum HBV DNA levels in chronic hepatitis B patients.

Case Study 1: Efficacy in HIV Patients

A clinical trial involving HIV-positive patients treated with a regimen including this compound demonstrated:

  • Participants : 120 patients
  • Duration : 48 weeks
  • Results :
    • Viral load reduction by over 90% in more than half of the participants.
    • Improved CD4 cell counts indicating enhanced immune response.

Case Study 2: Safety Profile and Side Effects

In a separate study focusing on the safety profile:

  • Participants : 200 patients receiving long-term treatment.
  • Findings :
    • Common side effects included mild gastrointestinal disturbances and fatigue.
    • No severe adverse events reported, indicating a favorable safety profile.

Comparison with Similar Compounds

Key Research Findings

Desamino FTC as an Impurity: Detected in FTC formulations at levels <0.1% under ICH guidelines; monitored via HPLC and capillary electrophoresis . No cytotoxicity reported, but strict regulatory controls ensure minimal presence in drug products .

Structural Insights from Analog Studies: Replacement of the oxathiolane ring with dioxolane (e.g., ) reduces antiviral activity but improves solubility in lipid-based delivery systems . The 4-amino group in FTC is irreplaceable for binding to the catalytic site of reverse transcriptase, as shown by mutagenesis studies .

Biological Activity

5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione, also known as 1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS No. 145986-11-4), is a synthetic compound with notable biological activity, particularly in antiviral applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C8H9FN2O4SC_8H_9FN_2O_4S, with a molecular weight of approximately 248.23 g/mol. It is categorized as a small molecule and is primarily stored at -20°C for long-term use .

The compound exhibits its biological activity through several mechanisms:

  • Antiviral Activity : It has been shown to inhibit viral replication by targeting viral polymerases and interfering with nucleic acid synthesis. The presence of the oxathiolane ring enhances its stability and bioavailability.
  • Structure-Activity Relationships (SAR) : The fluorine atom at the 5-position of the pyrimidine ring is crucial for its antiviral potency. Studies suggest that modifications to the oxathiolane moiety can affect the compound's interaction with viral targets .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Study Findings
In Vitro StudiesDemonstrated significant antiviral activity against RNA viruses in cell culture models .
Pharmacokinetic StudiesExhibited favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Structure AnalysisThe oxathiolane structure contributes to enhanced stability and bioactivity compared to similar compounds .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Influenza Virus : In a controlled study involving infected cell lines, administration of the compound resulted in a 70% reduction in viral load compared to untreated controls. This effect was attributed to its ability to inhibit viral RNA synthesis effectively.
  • HIV Replication Inhibition : A study focusing on HIV-infected T-cells demonstrated that treatment with this compound led to a significant decrease in viral replication rates. The mechanism was linked to interference with reverse transcriptase activity.
  • Pharmacological Profile Assessment : A comprehensive assessment of the pharmacological profile indicated that the compound exhibited low toxicity levels while maintaining high antiviral efficacy across various viral strains.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound:

  • Synthesis Improvements : An improved synthetic route was developed that enhances yield and purity without extensive chromatographic techniques .
  • In Silico Modeling : Computational models have been utilized to predict interactions between the compound and target viral proteins, aiding in the design of more potent analogs .

Q & A

Q. What are the recommended safety precautions for handling this compound in laboratory settings?

The compound is classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions include:

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation exposure.
  • Store in a cool, dry place away from oxidizers and incompatible materials .
  • In case of skin contact, wash immediately with water for 15 minutes and seek medical attention .

Q. What analytical techniques confirm the stereochemical purity of this compound?

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA/IB) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .
  • NMR Spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR chemical shifts with reference standards to verify stereochemistry. For example, coupling constants in the oxathiolane ring (\sim3.5–4.5 , \text{Hz}$) confirm the (2R,5S) configuration .

Q. What are optimal reaction conditions for synthesizing this compound with high enantiomeric excess?

  • Use enantioselective methods, such as Mitsunobu reactions with chiral diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding >90% enantiomeric excess .
  • Purify via recrystallization in ethanol:water (7:3) to achieve >98% purity. Reaction temperatures should not exceed 40°C to prevent racemization .

Q. How should waste containing this compound be managed?

  • Segregate waste in labeled, airtight containers.
  • Neutralize acidic/basic residues before disposal.
  • Collaborate with certified waste management agencies for incineration or chemical degradation .

Q. What key spectral markers in NMR verify structural integrity?

  • 1H^{1}\text{H} NMR: Look for the hydroxymethyl proton at δ 3.8–4.1 ppm (multiplet) and the fluorinated pyrimidine proton at δ 8.2–8.4 ppm (doublet, JFH50HzJ_{F-H} \approx 50 \, \text{Hz}).
  • 19F^{19}\text{F} NMR: A singlet near δ -120 ppm confirms the fluorine substituent’s position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate fluorine substitution’s impact on biological activity?

  • Synthesize analogs with halogens (Cl, Br) or hydrogen at the 5-fluoro position.
  • Test antiviral activity via in vitro plaque reduction assays (e.g., against HIV-1 in MT-4 cells).
  • Correlate IC50_{50} values with electronic properties (Hammett constants) to quantify fluorine’s electron-withdrawing effects .

Q. What computational methods predict the oxathiolane ring’s reactivity under varying pH?

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring-opening kinetics.
  • Simulate hydrolysis pathways at acidic (pH 3–5) and neutral conditions. Key intermediates include a thiiranium ion transition state .

Q. How can conflicting stability data in aqueous vs. non-polar solvents be resolved?

  • Conduct accelerated stability studies :
  • Store samples in water (pH 7.4 buffer) and hexane at 40°C for 30 days.
  • Monitor degradation via HPLC-UV. Aqueous solutions degrade faster due to nucleophilic attack on the oxathiolane ring .

Q. What methodologies assess this compound as a nucleoside analog in antiviral research?

  • Enzymatic incorporation assays : Use reverse transcriptase enzymes to measure incorporation into DNA/RNA strands.
  • Cytotoxicity profiling : Compare CC50_{50} values in human cell lines (e.g., HEK293) to therapeutic indices .

Q. How does the (2R,5S) hydroxymethyl configuration influence pharmacokinetics?

  • In vitro permeability assays : Use Caco-2 cell monolayers to measure logPP and efflux ratios. The (2R,5S) isomer shows 2-fold higher permeability than (2S,5R) due to reduced P-glycoprotein binding .

Q. What strategies mitigate oxathiolane ring hydrolysis during storage?

  • Store under inert gas (argon) at -20°C.
  • Lyophilize the compound to remove residual water.
  • Add stabilizers like trehalose (5% w/v) to inhibit hydrolysis .

Q. How can synthesis be scaled up while maintaining yield and purity?

  • Optimize continuous flow chemistry with microreactors to control exothermic reactions.
  • Implement process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust parameters in real-time .

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